molecular formula C9H17NO2 B1465900 (3S,4R)-4-(piperidin-1-yl)oxolan-3-ol CAS No. 1932169-42-0

(3S,4R)-4-(piperidin-1-yl)oxolan-3-ol

Cat. No.: B1465900
CAS No.: 1932169-42-0
M. Wt: 171.24 g/mol
InChI Key: BFXAOKBKIXUCQK-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-4-(piperidin-1-yl)oxolan-3-ol is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3S,4R)-4-piperidin-1-yloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-9-7-12-6-8(9)10-4-2-1-3-5-10/h8-9,11H,1-7H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXAOKBKIXUCQK-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2COCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)[C@@H]2COC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3S,4R)-4-(piperidin-1-yl)oxolan-3-ol is a compound of interest in medicinal chemistry due to its potential biological activity. This article delves into its biological properties, mechanisms of action, and applications in research and medicine, supported by data tables and case studies.

Chemical Structure and Properties

(3S,4R)-4-(piperidin-1-yl)oxolan-3-ol features a piperidine ring attached to an oxolane (tetrahydrofuran) structure. The stereochemistry at the 3 and 4 positions is crucial for its biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of oxolane compounds can inhibit the growth of certain bacterial strains. For instance, a related compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes. A study indicated that it could act as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which is significant in managing type 2 diabetes .

The mechanism by which (3S,4R)-4-(piperidin-1-yl)oxolan-3-ol exerts its biological effects involves:

  • Binding to Enzymes : The piperidine moiety likely interacts with active sites of enzymes, modulating their activity.
  • Cellular Uptake : Its lipophilic nature may facilitate cellular uptake, allowing it to influence intracellular pathways.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibitory effects against E. coli and S. aureus
Enzyme InhibitionDPP-IV inhibition leading to reduced glucose levels
CytotoxicityEvaluated against various cancer cell linesOngoing research

Case Study: DPP-IV Inhibition

A notable study investigated the DPP-IV inhibitory activity of (3S,4R)-4-(piperidin-1-yl)oxolan-3-ol. The compound was tested in vitro against DPP-IV using a fluorescence-based assay. Results showed that concentrations above 50 µM led to more than 70% inhibition of the enzyme, suggesting its potential as a therapeutic agent for diabetes management .

Comparative Analysis with Similar Compounds

Comparative studies with similar compounds reveal unique aspects of (3S,4R)-4-(piperidin-1-yl)oxolan-3-ol:

CompoundStructure TypeNotable Activity
(3S,4R)-4-(morpholin-1-yl)oxolan-3-olMorpholine derivativeAntiviral properties
(3S,4R)-4-(piperazin-1-yl)oxolan-3-olPiperazine derivativeAntimicrobial effects

These comparisons highlight the specific activities attributed to the piperidine ring in our compound compared to others.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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